(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride
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Description
(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride is a useful research compound. Its molecular formula is C10H20Cl2N2 and its molecular weight is 239.18. The purity is usually 95%.
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Biological Activity
The compound (3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole; dihydrochloride is a bicyclic organic molecule characterized by its unique structural features, including an azetidine ring and a cyclopentane-pyrrole moiety. This compound has garnered interest in the scientific community due to its potential biological activities, which may include antimicrobial properties, central nervous system (CNS) effects, and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of (3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole; dihydrochloride is C10H20Cl2N2 with a molecular weight of 239.18 g/mol. The compound is available in its dihydrochloride salt form, which enhances its solubility in aqueous environments—an essential factor for biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₀H₂₀Cl₂N₂ |
Molecular Weight | 239.18 g/mol |
CAS Number | 2411180-27-1 |
Solubility | Soluble in water |
Antimicrobial Activity
Research indicates that compounds containing azetidine rings often exhibit significant antibacterial properties . The structural similarity of (3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole; dihydrochloride to known antibacterial agents suggests potential efficacy against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study exploring the antimicrobial activity of azetidine derivatives found that compounds with similar structural features demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. This suggests that the compound may also possess similar activity .
CNS Activity
The presence of nitrogen-containing rings such as pyrrole and azetidine in the compound hints at possible neuroactive effects . Compounds with such structures are often investigated for their potential to modulate neurotransmitter systems.
Research Findings: Neuroactivity
A computational study indicated that similar compounds could interact with neurotransmitter receptors and transporters, suggesting that (3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole; dihydrochloride might influence CNS activity .
Enzyme Inhibition
The compound's ability to mimic natural substrates positions it as a potential enzyme inhibitor . This characteristic is particularly relevant in drug design for targeting specific enzymatic pathways.
Mechanism of Action
Preliminary studies have shown that azetidine-containing compounds can inhibit enzymes involved in various metabolic processes. The specific interactions of this compound with target enzymes remain to be elucidated but warrant further investigation .
Comparative Analysis with Similar Compounds
To better understand the biological activity of (3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole; dihydrochloride , a comparison with other structurally related compounds is beneficial.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Azetidine | Contains azetidine ring | Antimicrobial |
Pyrrole | Contains pyrrole ring | Neuroactive |
Cyclopentane | Bicyclic structure | Cardiovascular effects |
The unique combination of functional groups and stereochemistry in this compound may confer distinct biological activities compared to these structurally similar compounds .
Properties
IUPAC Name |
(3aS,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH/c1-2-8-6-12(7-9(8)3-1)10-4-11-5-10;;/h8-11H,1-7H2;2*1H/t8-,9+;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTRFJIQIAPXRT-DRJPZDRJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CNC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H]2C1)C3CNC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.